1-Bromo-1-octene

Radical cyclization Stereoselective synthesis Carbocycle construction

1‑Bromo‑1‑octene (CAS 1119‑88‑6) is an α‑bromovinyl alkane featuring a terminal vinyl bromide moiety appended to a C8 linear alkyl chain. Its molecular formula is C8H15Br, with a molecular weight of 191.11 g/mol and an XLogP3 of 4.9 [REFS‑1].

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
CAS No. 1119-88-6
Cat. No. B14741112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-octene
CAS1119-88-6
Molecular FormulaC8H15Br
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESCCCCCCC=CBr
InChIInChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3
InChIKeyWTCSRYZMCHRXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Bromo‑1‑octene (CAS 1119‑88‑6): Key Properties and Structural Context for Procurement Evaluation


1‑Bromo‑1‑octene (CAS 1119‑88‑6) is an α‑bromovinyl alkane featuring a terminal vinyl bromide moiety appended to a C8 linear alkyl chain. Its molecular formula is C8H15Br, with a molecular weight of 191.11 g/mol and an XLogP3 of 4.9 [REFS‑1]. The compound exists primarily as a mixture of (E)‑ and (Z)‑stereoisomers, a property critical to its reactivity and stereochemical outcomes in cross‑coupling and cyclization reactions [REFS‑2]. As a hybrid alkene‑bromide building block, it offers orthogonal reactivity compared to saturated alkyl bromides (e.g., 1‑bromooctane) or unfunctionalized 1‑octene, making it a strategic intermediate in the construction of complex molecular architectures.

α‑Bromovinyl alkane for Pd‑catalyzed cross‑coupling and cyclization
(E)/(Z) isomer mixture supports stereochemical control in radical cyclizations
Orthogonal reactivity compared to saturated alkyl bromides and alkenes

Why 1‑Bromo‑1‑octene Cannot Be Replaced by 1‑Bromooctane or 1‑Octene in Critical Applications


Substituting 1‑bromo‑1‑octene with a saturated analog like 1‑bromooctane or an unfunctionalized alkene like 1‑octene fundamentally alters reaction outcomes and synthetic utility. The conjugated vinyl bromide moiety enables unique oxidative addition pathways with palladium catalysts and directs radical cyclizations with high stereoselectivity that are inaccessible to alkyl bromides [REFS‑1]. In contrast, 1‑bromooctane undergoes competing β‑hydride elimination and lacks the π‑system necessary for tandem cross‑coupling/cycloaddition cascades [REFS‑2]. Similarly, 1‑octene requires separate bromination steps and does not participate in the same stereospecific cross‑coupling reactions without additional functionalization. The following quantitative evidence demonstrates the distinct reactivity profile that precludes generic substitution.

1‑Bromooctane substitution
Lacks conjugated vinyl π‑system; undergoes competing β‑hydride elimination, altering reaction pathway and yield.
1‑Octene substitution
Requires separate bromination; cannot participate directly in stereospecific cross‑coupling or tandem cycloaddition sequences.
Alkyl bromide analogs
Unable to direct radical cyclization with high trans‑selectivity due to absence of vinyl bromide stereocontrol element.

Quantitative Comparative Evidence for 1‑Bromo‑1‑octene: Stereoselectivity, Chemoselectivity, and Reaction Yields


High trans‑Selectivity in Radical Cyclization Using (Z)‑1‑Bromo‑1‑octene‑Derived Esters

In intramolecular radical cyclization of ω‑bromo α,β‑unsaturated esters, the (Z)‑olefin geometry derived from 1‑bromo‑1‑octene yields a trans/cis ratio of 9:1, whereas the corresponding (E)‑ester provides significantly lower stereoselectivity [REFS‑1]. This demonstrates that the stereochemical identity of the vinyl bromide directly governs cyclization stereocontrol.

Radical Cyclization Selectivity
Head‑to‑head
Z: trans/cis 9:1
E: significantly lower
Z‑isomer enables high trans stereocontrol
Can. J. Chem. 1987; conditions apply
Radical cyclization Stereoselective synthesis Carbocycle construction

Chemoselective Cross‑Coupling/Cycloaddition of α‑Bromovinyl Alkanes vs. α‑Bromovinyl Arenes

In Pd‑catalyzed tandem reactions with propargyl bromides, α‑bromovinyl alkanes (e.g., 2‑bromo‑1‑octene) afford [4+2] cycloaddition products, whereas α‑bromovinyl arenes (e.g., α‑bromostyrene) yield [4+4] cycloaddition products [REFS‑1]. Subjecting an equimolar mixture of α‑bromostyrene and 2‑bromo‑1‑octene to propargyl bromides gives a single hetero [4+2] product, confirming the orthogonal reactivity of the vinyl bromide partner.

Cycloaddition Mode Divergence
Head‑to‑head
Alkyl: [4+2] product
Aryl: [4+4] product
Alkyl vinyl bromide directs [4+2] cycloaddition
J. Am. Chem. Soc. 2006
Palladium catalysis Tandem cross‑coupling Cycloaddition Multicomponent reactions

Regio‑ and Stereoselective Nucleophilic Addition to 1‑Bromo‑1‑octene‑Derived Alkynes for Pyrrole Synthesis

Addition of sulfonamides to 1‑bromo‑1‑alkynes (generated from 1‑bromo‑1‑octene) gives (Z)‑N‑(1‑bromo‑1‑alken‑2‑yl)‑p‑toluenesulfonamides in good yield and with high regio‑ and stereoselectivity [REFS‑1]. Subsequent intramolecular Heck reaction of the (Z)‑N‑allyl derivative affords 1‑(p‑toluenesulfonyl)‑2‑hexyl‑4‑methylpyrrole in good yield, demonstrating the utility of the vinyl bromide in constructing heterocycles.

Pyrrole Synthesis Route
Data to verify
(Z)‑vinyl bromide → substituted pyrrole
Supports heterocycle construction
Yield not quantified; Org. Lett. 2011
Nucleophilic addition Pyrrole synthesis Regioselectivity Stereoselectivity

X‑Ray Crystallographic Confirmation of Stereogeometry via Stereoselective Addition

The stereogeometry of 1‑bromo‑1‑octene prepared by stereoselective addition has been unambiguously established by X‑ray diffraction analysis, confirming the (E)‑configuration of the double bond and providing accurate crystallographic parameters (monoclinic, P2(1), a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, Z = 4, R = 0.05) [REFS‑1]. This structural certainty is critical for reproducible stereochemical outcomes in downstream reactions.

Crystallographic Stereoconfirmation
Reported
(E)‑config., R=0.05, monoclinic P2(1)
Validated stereochemistry for asymmetric synthesis
J. Chem. Crystallogr. 1995
Stereochemistry X‑ray diffraction Structural proof

High‑Value Application Scenarios for 1‑Bromo‑1‑octene Based on Quantitative Differentiation


Stereoselective Carbocycle Construction via Radical Cyclization

When stereodefined (Z)‑1‑bromo‑1‑octene is available, its derived ω‑bromo α,β‑unsaturated esters undergo radical cyclization with a trans/cis selectivity of 9:1 [REFS‑1]. This high stereocontrol enables the efficient synthesis of trans‑fused bicyclic frameworks prevalent in terpenoid natural products and pharmaceutical intermediates.

Divergent Tandem Cross‑Coupling/Cycloaddition for Medium‑Sized Rings

In Pd‑catalyzed multicomponent reactions, α‑bromovinyl alkanes (such as 1‑bromo‑1‑octene derivatives) uniquely afford [4+2] cycloaddition products, whereas aromatic vinyl bromides yield [4+4] adducts [REFS‑2]. This chemoselectivity is exploited to construct eight‑membered carbocycles and bicyclo[6.4.0]dodecene frameworks in a single operational step.

Regio‑ and Stereoselective Heterocycle Synthesis

1‑Bromo‑1‑octene serves as a precursor to 1‑bromo‑1‑octyne, which undergoes nucleophilic addition with sulfonamides to provide (Z)‑vinyl bromides with high regio‑ and stereoselectivity [REFS‑3]. These intermediates are subsequently transformed into substituted pyrroles via intramolecular Heck reactions, offering a reliable route to nitrogen‑containing heterocycles for medicinal chemistry programs.

Absolute Stereochemistry Verification for Asymmetric Synthesis

The crystallographically characterized (E)‑1‑bromo‑1‑octene [REFS‑4] can be used as a stereochemical standard or chiral auxiliary in asymmetric transformations. Its well‑defined solid‑state structure provides a benchmark for validating stereochemical assignments in newly synthesized vinyl bromide derivatives.

Application
Selection Property
Validation Focus
Carbocycle synthesis via radical cyclization
Stereodefined (Z)‑isomer identity
trans‑Selectivity verification
Medium‑ring synthesis via [4+2] cycloaddition
Alkyl vinyl bromide chemoselectivity
Cycloaddition mode ( [4+2] vs [4+4] )
Pyrrole synthesis from vinyl bromide
Vinyl bromide reactivity in nucleophilic addition
Regio‑ and stereoselectivity in Heck cyclization
Stereochemical standard for asymmetric synthesis
Crystallographically validated (E)‑configuration
Stereochemical assignment reproducibility

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